Product packaging for Granatane-3-spiro-5'-hydantoin(Cat. No.:CAS No. 81424-64-8)

Granatane-3-spiro-5'-hydantoin

Cat. No.: B1219043
CAS No.: 81424-64-8
M. Wt: 223.27 g/mol
InChI Key: RLNYFAIMGPPWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Granatane-3-spiro-5'-hydantoin is a specialized chemical compound provided for research purposes. This granatane alkaloid derivative features a hydantoin moiety spiro-fused to the granatane ring system, with a molecular formula of C12H19N3O3 and a molecular weight of 253.30 g/mol . The granatane core is a structural homologue of the tropane alkaloid scaffold, characterized by a 9-azabicyclo[3.3.1]nonane ring system, which contributes to its unique three-dimensional conformation and potential for biological activity . Historically, this compound has been utilized in neuroscience research to investigate its effects on neurochemical pathways. Studies have explored its influence on mouse brain glutamate dehydrogenase (GDH) activity, with findings indicating that it can increase GDH activity in the direction of glutamate degradation, a key process in neurotransmitter metabolism . Concurrent research examined its impact on brain urea and ammonia levels, providing insights into its potential interactions with nitrogen metabolism in the central nervous system . As a spiro-hydantoin derivative, it belongs to a class of heterocyclic compounds known for a broad spectrum of pharmacological activities, serving as a valuable scaffold in medicinal chemistry research . Researchers may find this compound useful for probing biochemical mechanisms related to enzyme function and neuronal metabolism. This product is intended for research and further investigative applications by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O2 B1219043 Granatane-3-spiro-5'-hydantoin CAS No. 81424-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81424-64-8

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

9-methylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C11H17N3O2/c1-14-7-3-2-4-8(14)6-11(5-7)9(15)12-10(16)13-11/h7-8H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

RLNYFAIMGPPWGN-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC3(C2)C(=O)NC(=O)N3

Canonical SMILES

CN1C2CCCC1CC3(C2)C(=O)NC(=O)N3

Other CAS No.

64572-21-0

Synonyms

G-3SH
granatane-3-spiro-5'-hydantoin

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Granatane 3 Spiro 5 Hydantoin

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of Granatane-3-spiro-5'-hydantoin reveals two primary disconnections. The most apparent disconnection is at the spirocyclic junction, breaking the C-N and C-C bonds of the hydantoin (B18101) ring. This leads back to the precursor ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine), and the reagents required for a Bucherer-Bergs reaction or a similar multicomponent reaction.

Further disconnection of the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one core, a well-known member of the granatane alkaloid family, typically involves a tandem Mannich-type reaction. This approach disconnects the bicyclic structure into simpler, acyclic precursors: methylamine, glutaraldehyde, and a three-carbon component like acetonedicarboxylic acid. This retrosynthetic strategy highlights the key fragments and reactions necessary for the total synthesis of the target molecule.

Classical and Modern Approaches to the Granatane Core Synthesis

The synthesis of the granatane core, specifically 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is well-documented. The classical and most common approach is a one-pot tandem Mannich reaction, which efficiently assembles the bicyclic system from simple starting materials. A notable procedure involves the reaction of acetonedicarboxylic acid, methylamine, and glutaraldehyde. researchgate.net This biomimetic approach mimics the biosynthesis of related alkaloids and provides a straightforward entry into the granatane ring system.

Modern variations of this synthesis focus on improving yields, simplifying purification, and exploring alternative starting materials. For instance, radical cyclization methods have been employed, starting from precursors like 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines to generate the bicyclic structure. Additionally, catalytic hydrogenation of unsaturated granatane precursors using catalysts such as ruthenium complexes offers a cost-effective route to the saturated core. thieme-connect.com

Spirocyclization Strategies for the Hydantoin Moiety

The introduction of the hydantoin ring at the C3 position of the granatane ketone is the pivotal step in forming the spirocyclic structure. Several methods are available for this transformation, with the Bucherer-Bergs reaction being the most prominent.

The Bucherer-Bergs reaction is a powerful one-pot, multicomponent reaction that converts a ketone into a 5,5-disubstituted hydantoin. smolecule.comuio.no In the case of this compound, the starting material is 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. This ketone is treated with a cyanide source, such as potassium or sodium cyanide, and ammonium (B1175870) carbonate. osi.lv The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from the ammonium carbonate) to yield the spiro-hydantoin. uio.noguidechem.com The reaction is typically carried out in a protic solvent like aqueous ethanol (B145695) at elevated temperatures. smolecule.com One of the key advantages of this method is its operational simplicity and the use of readily available reagents.

Reactants Reagents and Conditions Product Yield Reference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneKCN, (NH₄)₂CO₃, H₂O/EtOH, heatThis compoundGood osi.lv

Table 1: Representative Bucherer-Bergs reaction for the synthesis of this compound.

Beyond the classical Bucherer-Bergs synthesis, other multicomponent reactions (MCRs) have been developed for the efficient construction of spiro-hydantoins. uio.no These reactions are highly valued for their ability to generate molecular complexity in a single step from multiple starting materials, which aligns with the principles of green and efficient chemistry. researchgate.net While not as commonly reported for this compound itself, MCRs like the Ugi reaction can be adapted to produce related spiro-heterocyclic scaffolds. nih.gov These reactions offer alternative synthetic routes that can introduce diversity at various points of the hydantoin ring.

The stereochemistry of the spiro center in this compound is a critical aspect of its structure. The Bucherer-Bergs reaction on cyclic ketones generally leads to the thermodynamically more stable product. mdpi.com For substituted cyclohexanones, this often results in the axial attack of the cyanide, leading to an equatorial amino group in the intermediate, which then dictates the final stereochemistry of the hydantoin. mdpi.com

Achieving enantioselectivity in the synthesis of spiro-hydantoins is a significant challenge. Strategies often involve the use of chiral starting materials or chiral auxiliaries. For instance, the diastereoselective Strecker reaction, a related transformation, can be performed with chiral amines to induce stereoselectivity. echemi.com More advanced methods employ organocatalysis, such as the use of chiral Brønsted acids or bifunctional catalysts, to control the enantiomeric outcome of reactions that form the hydantoin ring or its precursors. ijsr.netresearchgate.net While specific enantioselective methods for this compound are not widely reported, these general principles provide a roadmap for future research in this area.

Multicomponent Reactions (MCRs) for Spiro-Hydantoin Formation

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, primarily on the hydantoin ring. The two nitrogen atoms (N1 and N3) of the hydantoin moiety are the most common points for functionalization. uned.es The N3-proton is generally more acidic than the N1-proton, allowing for regioselective alkylation at the N3 position under basic conditions. uned.es More forcing conditions or the use of specific protecting group strategies can enable alkylation at the N1 position.

Research by Trigo, Avendaño, and Ballesteros has demonstrated the synthesis of various N-substituted derivatives of this compound. For example, N-(ω-hydroxyalkyl)granatanones can be converted to their corresponding spiro-hydantoins, and these can be further elaborated. The synthesis of N-substituted derivatives allows for the modulation of the compound's physicochemical properties. Spectroscopic studies, including IR, have shown that intramolecular hydrogen bonding can occur between the N3-H of the hydantoin and the nitrogen of the granatane ring, influencing the conformation of the molecule.

Derivative Synthetic Method Key Reagents Reference
N-Alkyl-granatanine-3-spiro-5′-hydantoinsAlkylation of the hydantoin nitrogenAlkyl halide, Base
N-ω-hydroxyalkyl esters of granatanine-3-spiro-5'-hydantoinEsterification of N-(ω-hydroxyalkyl) derivativesAcid chloride/Anhydride

Table 2: Examples of functionalization reactions on the this compound scaffold.

N-Substitution Reactions

The hydantoin and granatane moieties both contain nitrogen atoms that are targets for substitution reactions, allowing for the synthesis of a diverse library of derivatives.

The nitrogen atoms within the hydantoin ring are particularly amenable to alkylation, leading to the formation of N-substituted compounds. smolecule.com This reactivity is a characteristic feature of the hydantoin system. smolecule.com Research has been conducted on N-substituted granatanine-3-spiro-5'-hydantoins, where these compounds were found to exist as zwitterions. rsc.org The study of these derivatives involved potentiometric determination of their pKₐ values. rsc.org

General methods for the N-arylation of hydantoins have also been developed, which could be applied to the this compound scaffold. organic-chemistry.org One such method employs copper acetate (B1210297) to promote the N-arylation of imides using boronic acids, offering a route to N₃-aryl hydantoins. organic-chemistry.org Another approach allows for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins from α-amino methyl ester hydrochlorides and carbamates, proceeding through a ureido intermediate that cyclizes under basic conditions. organic-chemistry.org

The table below illustrates potential N-substitution reactions on the hydantoin ring.

Reaction TypeReagent ClassPotential Substituent (R)Position(s) of Substitution
N-AlkylationAlkyl halides (e.g., R-Br, R-I)Methyl, Ethyl, BenzylN-1' and/or N-3'
N-AcylationAcyl chlorides (e.g., R-COCl)Acetyl, BenzoylN-1' and/or N-3'
N-ArylationAryl boronic acidsPhenyl, Substituted PhenylN-1' and/or N-3'

Transformations at the Granatane Ring System

Modifications can also be directed at the granatane ring system itself or at the spiro-fused hydantoin ring, altering the core structure of the molecule. The diversity of granatane alkaloids in nature arises from myriad modifications to their core N-methyl-9-azabicyclo[3.3.1]nonane scaffold. nih.govnih.gov

One significant transformation involves the reduction of the hydantoin ring. The treatment of spirohydantoins with reducing agents like lithium aluminium hydride can lead to spiroimidazolidin-2'-ones or fully reduced spiroimidazolidines, depending on the substitution pattern of the hydantoin nitrogen atoms. researchgate.net This reaction effectively modifies the hydantoin portion of the molecule while leaving the granatane ring intact. researchgate.net

While specific ring transformations of the granatane portion of this compound are not extensively detailed in the literature, the chemistry of related bicyclic systems suggests possibilities. For instance, reactions involving chloroheterocycles can lead to ring transformations, such as the rearrangement of chloronaphthyridines into pyrazol-5-ylpyridines upon treatment with hydrazine (B178648) hydrate. rsc.org Such principles could hypothetically be applied to functionalized granatane precursors.

The following table summarizes key transformations of the spiro-hydantoin structure.

Reaction TypeReagentRing System AffectedResulting Structure
Hydantoin ReductionLithium Aluminium HydrideHydantoinSpiroimidazolidin-2'-one or Spiroimidazolidine researchgate.net
HydrolysisAcid or BaseHydantoinAmino acid derivatives smolecule.com

Introduction of Reporter Groups and Probes

The chemical reactivity of this compound allows for the introduction of reporter groups, which are essential tools for studying the molecule's distribution, target engagement, and mechanism of action. These probes can include fluorescent tags, biotin (B1667282) labels for affinity purification, or radioactive isotopes for imaging studies.

The N-substitution reactions described in section 2.4.1 are a primary route for attaching such probes. smolecule.com By using an alkylating or acylating agent that already contains the desired reporter group, a tagged derivative can be synthesized in a straightforward manner. For example, a fluorescent probe could be introduced by reacting the parent compound with a reagent like dansyl chloride or an NBD-containing alkyl halide.

The table below outlines a hypothetical strategy for labeling this compound.

Reporter Group TypeExample ReporterLinkage ChemistryPotential Application
Fluorescent ProbeDansyl ChlorideN-SulfonylationFluorescence Microscopy, Binding Assays
Affinity LabelBiotin-NHS esterN-AcylationProtein pull-down experiments
Radiolabel¹⁴C-Methyl IodideN-AlkylationPharmacokinetic studies

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, minimize energy consumption, and avoid hazardous substances. mdpi.comacs.org These "green chemistry" principles are applicable to the synthesis of complex molecules like this compound and its derivatives.

Several green techniques have been successfully applied to the synthesis of other spiro compounds. utrgv.edumedcraveonline.com Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes and often leads to higher product yields. utrgv.edu The use of water as a solvent and a catalyst in a five-component reaction to create spiro compounds represents a sustainable alternative to classical methods that often rely on volatile organic solvents. utrgv.edu

Another powerful green technique is mechanochemistry, specifically the "grindstone chemistry" method, where solid reactants are ground together, often without any solvent. medcraveonline.com This solvent-free approach has been used to synthesize spiro indole (B1671886) derivatives in as little as 15 minutes, with the product being easily isolated by adding water. medcraveonline.com Such methods are consistent with green chemistry principles by eliminating solvent waste and often operating at room temperature, which reduces energy costs. medcraveonline.com

The core principles of green chemistry that could be applied include:

Atom Economy : Designing syntheses to maximize the incorporation of all reactant materials into the final product. acs.org

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. utrgv.edursc.org

Energy Efficiency : Using methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. utrgv.edumedcraveonline.com

The following table compares a traditional synthetic approach with a potential green chemistry approach for a hypothetical synthetic step.

ParameterTraditional ApproachGreen Chemistry Approach
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Water or Solvent-Free (Grinding) utrgv.edumedcraveonline.com
Energy Source Conventional heating (reflux)Microwave Irradiation or Mechanical Grinding utrgv.edumedcraveonline.com
Reaction Time Several hours to days5-30 minutes utrgv.edu
Catalyst Stoichiometric reagentsCatalytic amounts or catalyst-free acs.orgrsc.org
Workup Organic solvent extraction, chromatographySimple filtration, washing with water medcraveonline.com

Advanced Structural Elucidation and Conformational Analysis of Granatane 3 Spiro 5 Hydantoin

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification Data)

Infrared (IR) spectroscopy has been a important tool in characterizing Granatane-3-spiro-5'-hydantoin and its derivatives, particularly in the solid state. Studies have focused on the N-H and C=O stretching regions of the hydantoin (B18101) moiety. researchgate.net The IR spectra of a series of hydantoin spiro derivatives of granatanine have revealed absorption bands in the 3000–1800 cm⁻¹ region, which are indicative of strong hydrogen bonds between the N3-H group of the hydantoin ring and the nitrogen atom of the piperidine (B6355638) ring. researchgate.net This observation suggests the potential for these molecules to exist as zwitterionic structures in the solid state. researchgate.netrsc.org

Specifically, an IR peak at 3200 cm⁻¹ (KBr) has been noted for this compound. The presence and nature of substituents on the granatane nitrogen can influence these hydrogen bonding interactions.

Table 1: Key IR Spectral Data for this compound Derivatives

Functional Group Spectral Region (cm⁻¹) Observation Reference
N-H Stretch 3200 Characteristic peak in KBr

This table is based on available data for this compound and related derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been instrumental in studying the conformation of N-alkylgranatanine-3-spiro-5'-hydantoin derivatives in solution. researchgate.net These studies, sometimes conducted at varying pH values, have assigned boat conformations for the spiropiperidine ring system. researchgate.net Computational and NMR-based studies comparing tropane (B1204802) and granatane alkaloids have revealed that granatane alkaloids tend to adopt an N-axial form. nih.govresearchgate.net This is a significant finding as the N-methyl group in the axial conformation is considered a key feature for the pharmacological activity of related tropane alkaloids. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₇N₃O₂. echemi.com The exact mass has been reported as 223.132076794 u. echemi.com The mass spectra of N-substituted nortropane and granatanine spirohydantoins have been compared with other related bicyclic spirohydantoins, aiding in their structural characterization. researchgate.net Recent studies on related granatane alkaloids have utilized ultra-high-pressure liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) for their identification and structural elucidation. nih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₇N₃O₂ echemi.com
Molecular Weight 223.27 g/mol echemi.com

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR) for Solution and Solid-State Conformations

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for the parent this compound is not detailed in the provided search results, the technique has been successfully applied to related spirohydantoin derivatives. For instance, the configurations of α- and β-tropane-3-spiro-5'-hydantoins were determined by X-ray crystallography. cdnsciencepub.com Similarly, the ORTEP structure of a related spirohydantoin was obtained by X-ray analysis, confirming the stereoisomer formed during synthesis. researchgate.net The crystal structure of a more complex spirooxindole derivative has also been determined, revealing details of its supramolecular structure stabilized by various intermolecular interactions. researchgate.net This highlights the power of X-ray crystallography in unambiguously establishing the absolute stereochemistry of chiral spiro compounds.

Chiroptical Spectroscopy (CD, ORD) for Chirality Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. While specific CD or ORD data for this compound is not available in the search results, the application of these techniques to similar chiral molecules is well-documented. For instance, the CD spectra of other spirohydantoin stereoisomers have been reported. researchgate.net Chiroptical properties are sensitive to the conformation of the molecule and can be influenced by external factors such as cation binding. researchgate.net The study of chiroptical properties is crucial for understanding the stereochemistry and potential biological interactions of chiral compounds like this compound.

Conformational Landscape and Dynamic Studies

The granatane ring system, the core of this compound, has distinct conformational preferences compared to the related tropane skeleton, which differs by only one carbon atom. nih.gov This difference in the bicyclic core alters the conformational preferences and, consequently, the chemical and pharmacological properties of these alkaloids. nih.gov Computational and NMR studies have indicated that granatane alkaloids favor an N-axial conformation. nih.govresearchgate.net This is in contrast to some other cyclic systems and is a key aspect of their conformational landscape. The piperidinone rings in related structures have been shown to adopt chair conformations. dntb.gov.ua The study of the conformational dynamics is critical for understanding the structure-activity relationships of these compounds.

A Deep Dive into the Computational and Theoretical Landscape of this compound

The spirocyclic compound this compound, a molecule merging the rigid bicyclic granatane framework with the pharmaceutically significant hydantoin ring, presents a unique structural architecture. While its synthesis and certain biological activities have been noted in scientific literature, a comprehensive understanding of its physicochemical properties, conformational behavior, and interaction with biological systems at a molecular level remains an area ripe for exploration. Computational and theoretical chemistry offer powerful tools to probe these aspects. This article delineates the principal computational methods that can be employed to investigate this compound, structuring the discussion around established theoretical frameworks.

It is important to note that while the methodologies described herein are standard in computational chemistry, specific published studies applying them directly to this compound are scarce. Therefore, this article will focus on the principles of each computational technique and illustrate their potential application to the title compound, drawing parallels from research on structurally related spiro-hydantoin and bicyclic alkaloid systems.

Computational and Theoretical Investigations of Granatane 3 Spiro 5 Hydantoin

Computational chemistry provides a lens to view molecular structure, properties, and reactivity that is inaccessible through experimental means alone. For a molecule like Granatane-3-spiro-5'-hydantoin, these methods can predict its three-dimensional shape, electronic characteristics, and how it might behave in different environments or when interacting with a biological target.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For this compound, DFT calculations, particularly using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to optimize its molecular geometry and elucidate its electronic properties. researchgate.netbas.bg Such studies on related spiro-hydantoin derivatives have successfully correlated calculated data with experimental findings from NMR and IR spectroscopy. researchgate.netresearchgate.net

Key insights from these calculations would include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net

Reactivity Descriptors: Mapping the electrostatic potential (ESP) onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule might interact with other reagents or biological macromolecules.

Spectroscopic Properties: Simulating IR and NMR spectra to aid in the structural confirmation of the compound. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Spiro-Hydantoin Scaffold This table presents hypothetical data to illustrate typical outputs from DFT calculations, as specific data for this compound is not available in the reviewed literature.

ParameterIllustrative ValueSignificance
Total Energy -855.4 HartreeRepresents the total electronic energy of the optimized geometry.
HOMO Energy -6.8 eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy -1.2 eVIndicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons.
HOMO-LUMO Gap 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule behaves over time. nih.gov For a complex structure like this compound, which contains a bicyclic system, understanding its flexibility is key.

An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over nanoseconds or longer. nih.govacs.org This approach has been used to study the stability and dynamics of other bicyclic alkaloids and hydantoin (B18101) derivatives. nih.govresearchgate.netnih.gov

Key applications for this compound would include:

Conformational Analysis: The granatane ring can exist in several conformations (e.g., chair-chair, boat-chair). MD simulations can explore the energy landscape of these conformers and the frequency of transitions between them, revealing the molecule's preferred shapes in solution.

Solvent Effects: These simulations explicitly model the interaction between the solute and solvent molecules. This can reveal how water molecules arrange around the hydantoin and granatane moieties, influencing the molecule's solubility and effective shape.

Hydrogen Bonding Dynamics: The hydantoin ring contains hydrogen bond donors (N-H) and acceptors (C=O). MD simulations can track the formation and breaking of hydrogen bonds with water or other solutes, which is critical for understanding its behavior in biological media. acs.org

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Bicyclic Alkaloid This table presents hypothetical data to illustrate typical outputs from MD simulations, as specific data for this compound is not available in the reviewed literature.

ParameterIllustrative FindingImplication
Root Mean Square Deviation (RMSD) Stable trajectory with RMSD plateauing at 2.1 ÅThe molecule reaches a stable conformational state during the simulation period.
Root Mean Square Fluctuation (RMSF) High fluctuation in the N-methyl group, low in the bicyclic coreIdentifies flexible and rigid regions of the molecule.
Radial Distribution Function (g(r)) Peak for water oxygen around hydantoin N-H at 1.9 ÅShows a strong, structured solvation shell and hydrogen bonding at specific sites.
Conformational Population 85% Chair-Chair, 15% Boat-ChairQuantifies the dominant conformation of the granatane ring system in solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.comtandfonline.com Studies on other spiro-hydantoin compounds have used docking to predict their binding modes to targets like kinases and proteases. researchgate.netdigitellinc.com

Given that this compound has been studied in the context of brain glutamate (B1630785) dehydrogenase, a hypothetical docking study could explore its binding to this enzyme or other neurologically relevant targets. The process involves:

Obtaining the 3D structure of the target protein (from a database like the Protein Data Bank).

Defining the binding site or "pocket."

Using a docking algorithm to place the ligand (this compound) into the binding site in many different orientations and conformations.

Using a scoring function to rank the poses, with lower scores typically indicating more favorable binding affinity.

The results would predict the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table presents hypothetical data to illustrate typical outputs from molecular docking, as specific data for this compound is not available in the reviewed literature.

ParameterIllustrative Value/ResiduesSignificance
Binding Affinity (Score) -8.5 kcal/molA negative value indicating a favorable binding interaction. Lower values suggest higher affinity.
Hydrogen Bonds GLU 234, LYS 112The ligand's hydantoin ring forms H-bonds with specific amino acid residues, anchoring it in the pocket.
Hydrophobic Interactions LEU 198, VAL 210, PHE 290The granatane moiety fits into a greasy pocket, stabilized by van der Waals forces.
Predicted Inhibition Constant (Ki) 1.5 µMAn estimate of the concentration required to inhibit the protein's function, derived from the binding score.

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates variations in the chemical structure of compounds with variations in a specific property (e.g., solubility, boiling point, or lipophilicity). acs.orgnih.gov This is achieved by calculating a set of numerical values, or "molecular descriptors," that encode structural, electronic, and topological features of the molecules.

For this compound, a QSPR model could be developed if a series of related analogues with measured properties were available. For instance, studies on other hydantoin derivatives have successfully built QSPR models to predict lipophilicity from HPLC retention times and anticonvulsant activity. acs.orgcncb.ac.cn

The process would involve:

Assembling a dataset of granatane-spiro-hydantoin analogues with a measured property.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods (e.g., multiple linear regression, machine learning) to build an equation that relates a subset of descriptors to the property.

Such a model could then be used to predict the properties of new, unsynthesized analogues, guiding synthetic efforts toward compounds with desired characteristics.

Table 4: Illustrative Descriptors in a QSPR Model for Lipophilicity (logP) This table presents a hypothetical QSPR equation and descriptors, as a specific model for this compound is not available in the reviewed literature.

DescriptorTypeIllustrative ContributionInterpretation
logP = 0.5AlogP - 0.2TPSA + 1.1*nRotB + c EquationN/AExample QSPR equation.
AlogP Partition CoefficientPositiveContribution from overall hydrophobicity.
TPSA (Topological Polar Surface Area) Electronic/TopologicalNegativeContribution from polar atoms; higher TPSA decreases lipophilicity.
nRotB (Number of Rotatable Bonds) StructuralPositiveContribution from molecular flexibility.

Computational methods, especially quantum chemical calculations, can be invaluable for understanding the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states (the energy barriers) and intermediates. mit.edu

For this compound, these methods could be applied to:

Synthesis: Investigate the mechanism of its formation, for example, via the Bucherer-Bergs reaction on a granatanone precursor. Calculations could compare different possible pathways to explain regioselectivity and stereoselectivity.

Metabolism: Predict likely sites of metabolic modification (e.g., oxidation by cytochrome P450 enzymes). By calculating the stability of potential radical or cationic intermediates at different positions on the molecule, one could hypothesize which sites are most susceptible to enzymatic attack.

Degradation: Model the hydrolysis of the hydantoin ring under acidic or basic conditions, determining the energy barriers for ring-opening and predicting the resulting products.

These studies provide a level of detail about reaction energetics and transition state geometries that is often impossible to obtain experimentally.

Mechanistic Insights into Biological Interactions of Granatane 3 Spiro 5 Hydantoin

Biochemical Pathway Modulation Studies

Research into the biochemical effects of Granatane-3-spiro-5'-hydantoin has revealed its capacity to modulate specific enzymatic pathways and metabolite concentrations within cellular models. These studies provide foundational insights into its biological sphere of influence.

Studies have investigated the effect of this compound (G-3SH) on the activity of glutamate (B1630785) dehydrogenase (GDH), an enzyme crucial for glutamate metabolism. nih.gov The findings indicate that G-3SH can influence GDH activity in a direction-dependent manner. nih.gov Specifically, G-3SH was found to increase the enzyme's activity when measured in the direction of glutamate degradation. nih.gov Conversely, when the enzymatic activity was assessed in the direction of glutamate synthesis, G-3SH, along with other compounds like diphenylhydantoin (DPH) and leptazol, was observed to decrease GDH activity. nih.gov

Furthermore, the interaction of G-3SH with other substances can lead to different outcomes. For instance, while the association of DPH and leptazol did not produce any significant effects on GDH activity, the combination of G-3SH and leptazol resulted in an increase in the enzyme's activity. nih.govscispace.com This suggests a complex interplay between these compounds in modulating GDH function. The ratio of GDH activity between its biosynthetic and degradative functions was also affected, with G-3SH and DPH decreasing this ratio, while the association of G-3SH and leptazol increased it. nih.gov

Table 1: Effect of this compound (G-3SH) on Glutamate Dehydrogenase (GDH) Activity

Condition Effect on GDH Activity (Glutamate Degradation) Effect on GDH Activity (Glutamate Synthesis) Effect on Biosynthetic/Degradative Activity Ratio
G-3SH alone Increased nih.gov Decreased nih.gov Decreased nih.gov
G-3SH + Leptazol Increased nih.gov Increased nih.gov Increased nih.gov
DPH + Leptazol No significant effect nih.gov No significant effect nih.gov No effect nih.gov
DPH alone No significant effect nih.gov Decreased nih.gov Decreased nih.gov
Leptazol alone No significant effect (90 mg/kg) nih.gov Decreased nih.gov Decreased (110 mg/kg) nih.gov

Data derived from studies on mouse brain homogenates. nih.govscispace.com

In contrast to its effects on enzyme activity, this compound, when administered alone, did not show a significant effect on the levels of urea (B33335) and ammonia (B1221849) in brain tissue models. nih.gov However, when combined with leptazol, a notable decrease in urea levels was observed, though ammonia levels were not significantly affected. nih.gov This is in contrast to the association of DPH and leptazol, which was found to decrease both urea and ammonia levels in the brain. nih.gov

Table 2: Modulation of Metabolite Levels in Brain Tissue by this compound (G-3SH)

Compound/Association Effect on Urea Levels Effect on Ammonia Levels
G-3SH alone No effect nih.gov No effect nih.gov
G-3SH + Leptazol Decreased significantly nih.gov Not significantly affected nih.gov
DPH + Leptazol Decreased nih.gov Decreased nih.gov
Leptazol alone (90 mg/kg) Decreased significantly nih.gov Decreased significantly nih.gov

*Data derived from studies on mouse brain. nih.gov

This compound Effects on Enzyme Activity (e.g., Glutamate Dehydrogenase)

Molecular Target Identification and Validation in Vitro

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, research has pointed towards its interaction with specific receptors and enzymes.

While specific, comprehensive receptor binding and selectivity profiling data for this compound are not extensively detailed in the provided search results, its structural similarity to other granatane alkaloids suggests potential interactions with serotonin (B10506) 5-HT3 receptors. smolecule.com Some spirohydantoin derivatives have been identified as antagonists of the 5-HT3 receptor, which is a known mechanism for antiemetic effects. smolecule.com Further investigation is required to fully characterize the receptor binding profile and selectivity of this compound itself.

The study of enzyme inhibition kinetics provides quantitative measures of a compound's inhibitory potency and can elucidate its mechanism of action. sci-hub.se While the search results confirm that this compound affects the activity of glutamate dehydrogenase, detailed kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not provided. nih.gov The observed decrease in GDH activity in the direction of glutamate synthesis suggests an inhibitory interaction. nih.gov The mechanism could be competitive, uncompetitive, or noncompetitive, each with distinct kinetic signatures. sci-hub.se Further studies employing steady-state kinetics and varying substrate concentrations would be necessary to determine the precise mechanism of inhibition. sci-hub.senih.gov

Receptor Binding Studies and Selectivity Profiling

Cellular Mechanisms of Action (Excluding Clinical Data)

The cellular mechanisms through which this compound exerts its effects are multifaceted and stem from its interactions at the biochemical and molecular levels. The modulation of glutamate dehydrogenase activity, for instance, can have significant downstream effects on cellular metabolism and neurotransmission, given the central role of glutamate as a neurotransmitter and a key metabolite. nih.gov By altering the balance of glutamate synthesis and degradation, this compound could influence neuronal excitability and metabolic homeostasis within the cell.

The structural class of spirohydantoins, to which this compound belongs, is known for a wide range of biological activities, including anticonvulsant and antiproliferative properties. researchgate.netresearchgate.net These activities are often attributed to interactions with various cellular targets, including voltage-gated sodium channels and other receptors. researchgate.net While direct evidence for this compound's action on these specific targets is not available in the provided results, its chemical scaffold suggests the potential for such interactions, warranting further investigation into its broader cellular effects.

Signaling Pathway Interrogation

The primary recognized mechanism of action for this compound is its role as a serotonin 5-HT3 receptor antagonist. smolecule.com The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop family. nih.gov Its activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and fast excitatory synaptic transmission. nih.gov By acting as an antagonist, this compound blocks these effects, which has significant downstream consequences on intracellular signaling pathways.

One of the key signaling cascades affected is the calcium-dependent pathway. The 5-HT3 receptor channel's permeability to extracellular calcium means that its activation directly increases intracellular Ca2+ levels. This influx of calcium can then activate Ca2+/calmodulin-dependent protein kinase II (CaMKII). Consequently, antagonism by compounds like this compound is expected to suppress the activation of this pathway. Furthermore, the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway has also been implicated as a downstream target of 5-HT3 receptor activation.

The antagonism of 5-HT3 receptors can also indirectly modulate other neurotransmitter systems. For instance, blockade of these receptors has been shown to enhance the release of other neurotransmitters, including dopamine (B1211576) and acetylcholine. nih.gov This occurs because 5-HT3 receptors are located on the nerve terminals of various neurons, and their inhibition can disinhibit the release of these other signaling molecules.

Cell Cycle Modulation and Apoptosis Induction in Cellular Models

While direct studies on this compound's effects on the cell cycle and apoptosis are limited, research on its novel derivatives provides significant insights into its potential in this area. Specifically, two spirohydantoin derivatives, 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DFH) and 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DCH), have demonstrated cytotoxic effects on human leukemic cell lines. nih.gov

These derivatives were found to inhibit the growth of these cancer cells in a dose- and time-dependent manner. nih.gov Mechanistically, this growth inhibition was linked to a reduction in DNA replication, as evidenced by the downregulation of Proliferating Cell Nuclear Antigen (PCNA) and phosphorylated histone H3. nih.gov

Furthermore, these spirohydantoin derivatives were shown to induce apoptosis, or programmed cell death. nih.gov Flow cytometric analysis revealed an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. The induction of apoptosis was confirmed through annexin (B1180172) V-FITC/propidium iodide staining. nih.gov The underlying mechanism for this apoptosis induction was identified as the activation of the intrinsic, or mitochondrial, pathway. nih.gov This is supported by several key observations:

An increase in the levels of the pro-apoptotic proteins p53 and BAD. nih.gov

A decrease in the level of the anti-apoptotic protein BCL2. nih.gov

The activation and cleavage of caspase-9 and procaspase-3. nih.gov

The cleavage of poly (ADP-ribosyl) polymerase (PARP). nih.gov

Downregulation of the DNA repair proteins Ku70 and Ku80, leading to DNA fragmentation. nih.gov

These findings on its derivatives suggest that the this compound scaffold has the potential to be developed into agents that can modulate the cell cycle and induce apoptosis in cancer cells.

Intracellular Localization and Cellular Uptake Mechanisms

The 5-HT3 receptor is predominantly located on the plasma membrane of neurons in the central and peripheral nervous systems. nih.govfsu.edu However, there is emerging evidence that these receptors, or at least their subunits, can also be found on the membranes of intracellular organelles, including mitochondria. mdpi.com The localization of 5-HT3A receptor subunits has also been described in the endoplasmic reticulum. mdpi.com Therefore, it is plausible that this compound exerts its effects not only at the cell surface but also potentially at these intracellular sites. The functional implications of these intracellular receptors are still under investigation.

The mechanism by which this compound enters cells has not been explicitly studied. As a polycationic molecule, its uptake could potentially occur via adsorptive-mediated endocytosis, a common pathway for such molecules. Studies on other polycationic compounds, such as guanidinoglycosides, have shown highly efficient cellular uptake. bioorganic-chemistry.com For some ruthenium-based spirohydantoin conjugates, cellular uptake has been shown to be an energy-dependent process involving caveolae-mediated endocytosis. While these are different molecules, they share structural motifs that may imply similar uptake mechanisms.

Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)

This compound's biological activity is a direct result of its interaction with specific biomolecules, most notably proteins.

Interaction with Proteins:

The most well-documented protein interaction is with the serotonin 5-HT3 receptor . As an antagonist, this compound binds to the receptor, likely at the same or an overlapping site as the endogenous ligand, serotonin, thereby preventing channel opening. smolecule.com While the precise binding pose of this compound has not been elucidated, studies on similar antagonists like granisetron (B54018) provide a model for this interaction. The binding site is located at the interface between two subunits in the extracellular domain. nih.gov Key amino acid residues in several non-contiguous loops (A-F) contribute to this binding pocket. For instance, studies with granisetron have identified residues such as Trp-183 and Glu-129 as being critical for binding. nih.gov Photo-cross-linking studies with granisetron-based probes have further identified Met-228 in binding loop C as a site of covalent modification. nih.gov

Another protein target for this compound is glutamate dehydrogenase (GDH) , a mitochondrial enzyme that links amino acid metabolism with the Krebs cycle. nih.gov A study on mouse brain GDH revealed that this compound modulates its activity. Specifically, it was found to increase the enzyme's activity in the direction of glutamate degradation while decreasing its activity in the direction of glutamate synthesis. nih.gov This suggests an allosteric mode of interaction, as GDH is known to be regulated by a variety of small molecules. The glutamate-binding site of human GDH has been mapped to include residues such as K94, G96, and K118. nih.gov It is plausible that this compound binds to a regulatory site on the enzyme, inducing a conformational change that alters its catalytic efficiency.

Interaction with DNA and Lipids:

There is currently no direct evidence of this compound binding to or interacting with DNA or lipids. The DNA fragmentation observed in studies with its derivatives is a downstream consequence of the apoptotic cascade being initiated, rather than a direct interaction of the compound with DNA. nih.gov

The following table summarizes the key biomolecular interactions of this compound and its derivatives:

Compound/ClassInteracting BiomoleculeType of InteractionFunctional Outcome
This compound Serotonin 5-HT3 ReceptorAntagonismBlockade of ion channel opening
Glutamate Dehydrogenase (GDH)Allosteric ModulationIncreased glutamate degradation, decreased synthesis
Spirohydantoin Derivatives (DFH, DCH) Pro-apoptotic proteins (p53, BAD)UpregulationInduction of apoptosis
Anti-apoptotic protein (BCL2)DownregulationPromotion of apoptosis
Caspases (9 and 3)ActivationExecution of apoptosis
DNA repair proteins (Ku70, Ku80)DownregulationContribution to DNA fragmentation

Structure Activity Relationship Sar Investigations of Granatane 3 Spiro 5 Hydantoin Derivatives

Design and Synthesis of Analogs for SAR Probing

The systematic investigation of SAR necessitates the synthesis of a focused library of analogs where specific parts of the parent molecule are modified. The design of Granatane-3-spiro-5'-hydantoin derivatives typically involves modifications at three key positions: the granatane nitrogen (N-9), the hydantoin (B18101) ring, and the spiro-carbon.

The synthesis of the core scaffold and its derivatives can be achieved through several established routes. One common method involves the conversion of N-substituted norgranatanones into the corresponding spiro-hydantoin derivatives. chemistry-chemists.com For instance, N-(o-hydroxyalkyl)norgranatanones can serve as precursors for these spirocyclic compounds. chemistry-chemists.com Another versatile strategy, adapted from the synthesis of related granatane-containing molecules like granisetron (B54018), involves the coupling of a functionalized granatane amine with a suitable reaction partner. nih.govacs.org For example, the synthesis of granisetron derivatives has been accomplished by coupling 1H-indazole-3-carboxylic acid with various bicyclic amines. nih.gov Semisynthetic approaches starting from naturally occurring granatane alkaloids can also be employed to generate novel derivatives. nih.gov

Alkylation at the N-3 position of the hydantoin ring is a common strategy to introduce diverse substituents. researchgate.net This can be achieved through selective N-alkylation reactions using various alkyl halides in the presence of a base. researchgate.net These synthetic strategies allow for the introduction of a wide array of functional groups, enabling a thorough probing of the chemical space around the this compound core.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents. While specific SAR data for this exact spiro-hydantoin is limited, extensive studies on the closely related granatane derivative, granisetron, provide valuable insights into how modifications to the granatane core affect biological activity, particularly at the 5-HT3A receptor. nih.govacs.org

In a systematic study of granisetron derivatives, substitutions were made at various positions of the indazole and granatane moieties. acs.org The affinity of these analogs was assessed through competition binding assays with [³H]granisetron. The results demonstrated that substitutions are well-tolerated at certain positions, while being detrimental at others. For instance, introducing a hydroxyl group at the 4-position of the indazole ring led to an 8.5-fold increase in affinity for the 5-HT3A receptor compared to the parent compound, granisetron, suggesting a favorable hydrogen-bonding interaction. acs.org Conversely, substitutions at the 5-position generally resulted in decreased affinity. acs.org

Notably, large functional groups, such as those used for biophysical tags, could be attached at the N1-position of the indazole ring without a significant loss of affinity, highlighting this position as a suitable tethering point for molecular probes. nih.govacs.org Modifications to the N-9 methyl group on the granatane ring can also influence activity. The 9-N atom of the granatane ring can often accommodate bulky substitutions without a major loss of affinity for certain targets, like the σ2 receptor. mdpi.com

The table below summarizes the binding affinities of selected granisetron derivatives for the human 5-HT3A receptor, illustrating the impact of positional substitutions.

CompoundModification from Granisetron (1)Kᵢ (nM) acs.org
1 Parent Compound (Granisetron)2.5
2a 4-Hydroxy0.29
3b 5-Bromo1100
3c 5-Amino160
5a N1-Methyl1.0
5c N1-Propyl2.5
7 N1-(3-aminopropyl)1.8

Kᵢ values were determined from competition binding with [³H]granisetron using HEK293 cell membranes stably expressing the human 5-HT₃AR. A lower Kᵢ value indicates higher binding affinity.

These findings suggest that the electronic and steric properties of substituents on both the granatane and the attached aromatic moiety (in this case, indazole, analogous to the hydantoin) are critical determinants of biological activity.

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and biological activity. longdom.org The rigid, bicyclic structure of the granatane core and the chiral center at the C-5 position of a substituted hydantoin ring introduce significant stereochemical considerations.

The granatane (9-methyl-9-azabicyclo[3.3.1]nonane) moiety typically adopts a boat-chair conformation in solution. nih.govacs.org The orientation of the N-9 methyl group can be either axial or equatorial, and crystal structures of granisetron derivatives have confirmed the existence of both conformations. acs.org This conformational flexibility can influence how the molecule fits into a receptor's binding pocket.

For hydantoin derivatives, the stereocenter at the C-5 position is crucial for biological activity. Studies on various hydantoin-based ligands have consistently shown that enantiomers can have vastly different biological activities and toxicities. uj.edu.plnih.gov For example, in a series of hydantoin derivatives targeting the 5-HT₇ receptor, the affinity was found to be strongly dependent on the stereochemistry, with Kᵢ values for different stereoisomers ranging from 3 nM to 366 nM. nih.gov The synthesis of hydantoins is often non-stereospecific, necessitating chiral resolution to separate the enantiomers for biological evaluation. uj.edu.pl X-ray crystallographic analysis is frequently used to confirm the absolute configuration of the separated stereoisomers. nih.gov This highlights the necessity of evaluating optically pure isomers to establish a clear and accurate SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info It is a powerful tool for predicting the activity of novel compounds and for understanding the physicochemical properties that govern activity.

2D-QSAR models correlate biological activity with calculated molecular descriptors that represent the entire molecule, such as lipophilicity (logP), electronic properties (Hammett constants), and topological indices. nih.gov The relationship is typically established using statistical methods like multiple linear regression (MLR). A statistically robust QSAR model, indicated by high correlation coefficients (r²) and predictive ability (q²), can be used to predict the activity of newly designed compounds within the same class before their synthesis, thereby saving time and resources. nih.gov While no specific 2D-QSAR studies on this compound have been published, this approach is a standard method for optimizing lead compounds in medicinal chemistry.

3D-QSAR methods provide a more detailed understanding of SAR by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov

In a 3D-QSAR study, a set of structurally related molecules is aligned, and their surrounding steric and electrostatic fields are calculated on a 3D grid. nih.gov CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods, primarily Partial Least Squares (PLS), are then used to correlate the variations in these fields with the observed biological activities.

The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For example, a green contour map in a CoMFA steric field analysis would suggest that bulkier substituents in that region are favorable for activity, while a yellow contour map would indicate that bulk is unfavorable. Similarly, blue and red contours represent regions where positive or negative electrostatic potential, respectively, is beneficial. nih.gov These maps provide intuitive, graphical guidance for rational drug design.

2D-QSAR and Statistical Analysis

Rational Design Principles for Optimized Molecular Probes and Leads

The ultimate goal of SAR investigations is to establish a set of rational design principles for creating optimized molecules. By integrating the findings from synthetic chemistry, biological testing, and computational modeling, researchers can move beyond random screening towards targeted design.

For this compound derivatives, the following principles can be derived:

Exploit Favorable Interactions: SAR studies identify "hot spots" on the molecular scaffold where substitutions lead to improved activity. For example, the finding that a 4-hydroxy group on an attached aromatic ring enhances affinity suggests that future designs should incorporate hydrogen-bond donors at this position. acs.org

Respect Stereochemical Requirements: The profound impact of stereochemistry on activity means that syntheses must be stereocontrolled or involve chiral resolution. uj.edu.plnih.gov Future design efforts should focus on the more active stereoisomer.

Utilize "Tolerated" Positions for Probes: Identifying positions where bulky functional groups can be attached without losing affinity is crucial for developing molecular probes (e.g., fluorescent or biotinylated ligands). nih.govacs.org These probes are invaluable tools for studying receptor biology and for use in high-throughput screening assays.

Leverage QSAR Models: 3D-QSAR contour maps provide a roadmap for structural modifications. nih.govnih.gov Designers can use these maps to suggest specific substituents that are predicted to enhance binding by improving steric, electrostatic, or hydrophobic complementarity with the target.

Apply Pharmacophore Modeling: Based on the SAR of active analogs, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, basic nitrogen) required for activity and can be used to screen virtual libraries for new, structurally diverse hits. sci-hub.se

By systematically applying these principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop novel and potent lead compounds or highly specific molecular probes for biological research.

Derivatization of Granatane 3 Spiro 5 Hydantoin for Chemical Biology and Medicinal Chemistry Probes

Synthesis of Affinity Probes for Target Elucidation

Affinity-based probes are powerful tools for identifying the specific biomolecular targets of a compound. These probes are typically designed to include three key components: a recognition element that binds to the target, a reactive group for covalent bond formation, and a reporter tag for detection and isolation. For Granatane-3-spiro-5'-hydantoin, derivatization to create such probes can be strategically approached by modifying either the granatane nitrogen or the hydantoin (B18101) ring.

The synthesis of affinity probes from this compound can be conceptualized through the introduction of photo-reactive groups, such as benzophenones or aryl azides, which upon photo-activation, form a covalent bond with nearby amino acid residues of a target protein. beilstein-journals.org Another strategy involves the incorporation of "clickable" handles, like terminal alkynes or azides, which allow for post-labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). frontiersin.org

A potential synthetic route to an affinity probe could involve the N-alkylation of the granatane nitrogen with a linker containing a terminal alkyne. This alkyne-modified granatane-spiro-hydantoin can then be used in target engagement studies. After binding to its putative target, a reporter molecule, such as a biotin-azide or a fluorescent-azide conjugate, can be "clicked" on for subsequent detection, purification, and identification of the target protein.

Table 1: Potential Functional Groups for this compound-Based Affinity Probes

Functional GroupTypeIntended Use
BenzophenonePhoto-affinityCovalent cross-linking to target proteins upon UV irradiation.
Aryl Azide (B81097)Photo-affinityCovalent cross-linking to target proteins upon UV irradiation.
Terminal AlkyneClick Chemistry HandleBioorthogonal ligation with azide-tagged reporter molecules.
AzideClick Chemistry HandleBioorthogonal ligation with alkyne-tagged reporter molecules.
Electrophilic "Warhead"Covalent ProbeForms a covalent bond with nucleophilic residues in the target's binding site. nih.gov

Development of Fluorescent and Spin-Labeled Analogs

To study the localization and dynamics of this compound within a biological system, fluorescent and spin-labeled analogs are indispensable. These probes retain the core pharmacophore responsible for biological activity while incorporating a reporter group for visualization or spectroscopic analysis.

Fluorescent Analogs: The synthesis of fluorescent analogs can be achieved by conjugating a fluorophore to the this compound scaffold. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and the nature of the biological experiment. Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes. The linkage can be established through functionalization of the N-1 or N-3 positions of the hydantoin ring or the granatane nitrogen. For instance, a linker with a reactive functional group, such as a carboxylic acid or an amine, can be installed on the scaffold, which is then coupled to a complementary functional group on the fluorophore. Mechanochemical methods have also been reported for the preparation of protein-hydantoin hybrids, which could be adapted for creating fluorescently tagged derivatives. nih.gov

Spin-Labeled Analogs: For studying molecular interactions and dynamics using electron paramagnetic resonance (EPR) spectroscopy, spin-labeled analogs are required. Nitroxide spin labels, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), are commonly used. st-andrews.ac.ukrsc.org The synthesis of a spin-labeled this compound would involve the covalent attachment of a nitroxide moiety. A synthetic strategy could involve the preparation of a functionalized TEMPO derivative, for example, with a carboxylic acid group, which can then be coupled to an amino-functionalized this compound. The rigid structure of the granatane scaffold could provide valuable conformational constraints for EPR studies.

Table 2: Examples of Reporter Groups for this compound Analogs

Reporter GroupTypeApplication
Fluorescein isothiocyanate (FITC)Fluorescent LabelFluorescence Microscopy, Flow Cytometry
Tetramethylrhodamine (TMR)Fluorescent LabelFluorescence Microscopy, FRET studies
Cyanine dyes (e.g., Cy5)Fluorescent LabelIn vivo imaging, NIR fluorescence detection
TEMPOSpin LabelElectron Paramagnetic Resonance (EPR) Spectroscopy
PROXYLSpin LabelElectron Paramagnetic Resonance (EPR) Spectroscopy

Conjugation Strategies for Bioconjugation Studies

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule, typically a protein or a nucleic acid. These studies are crucial for understanding the mechanism of action, developing targeted drug delivery systems, and creating diagnostic tools. The key to successful bioconjugation is the presence of mutually reactive functional groups on both the small molecule and the biomolecule.

The hydantoin ring of this compound offers several sites for derivatization suitable for bioconjugation. The N-1 and N-3 positions can be functionalized with linkers possessing terminal reactive groups. nih.gov Common conjugation chemistries include:

Amide Bond Formation: A carboxylic acid can be introduced on the granatane-hydantoin scaffold and then coupled to primary amines (e.g., lysine (B10760008) residues) on a protein using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Thiol-Maleimide Chemistry: A maleimide (B117702) functional group can be installed on the scaffold to react specifically with thiol groups of cysteine residues on a protein.

Click Chemistry: As mentioned earlier, the introduction of an alkyne or azide handle allows for highly efficient and specific bioconjugation with biomolecules that have been correspondingly modified with a complementary azide or alkyne group.

This compound as a Scaffold for Complex Hybrid Molecules

The rigid and stereochemically defined granatane core, combined with the synthetically versatile hydantoin ring, makes this compound an excellent scaffold for the construction of complex hybrid molecules. mdpi.comresearchgate.netsigmaaldrich.com This approach, often referred to as pharmacophoric hybridization, aims to combine the structural features of two or more different pharmacophores into a single molecule to achieve synergistic or multi-target biological activity. researchgate.net

For instance, by functionalizing the N-3 position of the hydantoin ring with another biologically active moiety, it is possible to create a hybrid molecule that interacts with multiple targets or exhibits a novel pharmacological profile. The synthesis of such hybrids often involves the initial preparation of a functionalized this compound derivative, which then serves as a building block for further elaboration. For example, a linker attached to the hydantoin ring could be used to connect to another pharmacophore, such as a kinase inhibitor or a receptor antagonist. The synthesis of monocarbonyl analogs of curcumin (B1669340) based on the granatanone scaffold demonstrates the feasibility of creating such hybrid structures.

The development of multi-component reactions provides a powerful strategy for the rapid assembly of complex molecules from simple building blocks. acs.org A multi-component reaction could potentially be designed to incorporate the granatane ketone precursor, an amino acid derivative, and an isocyanate to construct diverse hydantoin-based hybrid molecules in a single step.

Future Research Directions and Academic Trajectories for Granatane 3 Spiro 5 Hydantoin

Exploration of Novel Synthetic Methodologies

The advancement of research into Granatane-3-spiro-5'-hydantoin and its analogs is contingent upon the availability of efficient and versatile synthetic routes. While classical methods for hydantoin (B18101) synthesis, such as the Bucherer-Lieb reaction involving a ketone, potassium cyanide, and ammonium (B1175870) carbonate, are established, future research should focus on more modern and sophisticated strategies. researchgate.net

Future synthetic explorations could include:

Multi-Component Reactions (MCRs): MCRs offer significant advantages in terms of operational simplicity, efficiency, and atom economy. nih.gov Developing a one-pot, three-component reaction to assemble the spiro-fused granatane-hydantoin core would represent a substantial improvement over traditional multi-step sequences. researchgate.netnih.gov

Catalytic Asymmetric Synthesis: Given that the biological activity of spirocyclic compounds can be highly dependent on their stereochemistry, the development of methods for the enantioselective synthesis of this compound is a high-priority objective. This could involve palladium-catalyzed processes or the use of chiral catalysts to control the formation of the spiro-center. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, enhanced safety, and greater scalability for the synthesis of this compound and its derivatives.

Lewis Acid Catalysis: The use of catalysts like magnesium triflate has been shown to be effective in synthesizing related spirohydantoin structures, a methodology that could be adapted and optimized for the granatane series. rsc.org

Advanced Mechanistic Studies using Cutting-Edge Biophysical Techniques

A foundational study has shown that this compound (G-3SH) influences the activity of glutamate (B1630785) dehydrogenase (GDH) in the brain. nih.gov Specifically, G-3SH was found to increase GDH activity in the direction of glutamate degradation while decreasing its activity in the direction of glutamate synthesis. nih.gov This modulation of a key enzyme involved in neurotransmitter metabolism is a critical starting point for more detailed mechanistic investigations.

To build upon this finding, future research should employ a suite of modern biophysical techniques to dissect the molecular interactions between the compound and its potential targets. worldscientific.comresearchgate.net

Table 1: Reported Effects of this compound (G-3SH) on Glutamate Dehydrogenase (GDH) Activity

ConditionGDH Activity (Glutamate Degradation)GDH Activity (Glutamate Synthesis)
G-3SH aloneIncreasedDecreased
G-3SH + LeptazolIncreasedIncreased

Data sourced from a study on mouse brain homogenates. nih.gov

Future mechanistic studies should focus on:

Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be used to determine the high-resolution structure of GDH (or other targets) in complex with this compound. drughunter.com This would reveal the precise binding site and the key molecular interactions driving its modulatory effect.

Binding Kinetics and Thermodynamics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (K_D), association/dissociation rates, and the thermodynamic profile of the interaction. worldscientific.comresearchgate.net

Conformational Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate conformational changes in both the ligand and the protein upon binding. drughunter.comnih.gov Techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) could further map the allosteric changes induced by compound binding. drughunter.com

Integration with Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML include:

Generative Models for De Novo Design: AI algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of spirocyclic compounds to design novel Granatane-hydantoin derivatives with optimized properties. excli.defrontiersin.org

Predictive Modeling: ML models can be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. excli.de A crucial application would be the prediction of Blood-Brain Barrier (BBB) permeability, a critical factor for developing drugs targeting the central nervous system. nih.govresearchgate.net

Virtual High-Throughput Screening: AI-powered docking and scoring functions can screen large virtual libraries of this compound analogs against various biological targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental validation. frontiersin.org

Development of this compound as a Tool for Fundamental Biological Research

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. Its demonstrated ability to modulate glutamate dehydrogenase (GDH) makes it a useful tool for studying the role of this enzyme in neuronal function and pathology. nih.gov

Future research could utilize the compound to:

Probe Enzyme Function: Investigate the consequences of bidirectional GDH modulation in cellular and animal models of neurological disorders where glutamate excitotoxicity or metabolic dysfunction is implicated.

Target Validation: Use the compound to explore whether pharmacological modulation of GDH is a viable therapeutic strategy for specific diseases.

Develop Photoaffinity Probes: Synthesize derivatives of this compound functionalized with photoreactive groups. These probes could be used in photoaffinity labeling experiments to covalently link to and identify its direct binding partners in complex biological systems, potentially uncovering new targets. nih.gov

Investigation into Unexplored Biological Activities and Targets

The structural classes to which this compound belongs—spirohydantoins and granatane alkaloids—are associated with a wide spectrum of biological activities. researchgate.netmdpi.com This suggests that the compound itself may possess pharmacological properties beyond its effect on glutamate dehydrogenase. A systematic exploration of its bioactivity profile is a logical and promising future direction.

Potential areas for investigation include:

Anticonvulsant Activity: Many hydantoin derivatives, most famously Phenytoin, are established anticonvulsants. researchgate.net Given its structural similarity, screening this compound in seizure models is a high-priority endeavor.

Anticancer Properties: Certain spirohydantoin derivatives have shown antiproliferative and antitumor effects. researchgate.netacs.org Screening against a panel of cancer cell lines could reveal novel cytostatic or cytotoxic activities.

Antimicrobial and Antiviral Activity: Spirocyclic compounds are known to possess a range of antimicrobial properties. tandfonline.comresearchgate.net Testing against various bacterial, fungal, and viral pathogens could uncover new therapeutic applications.

Neurokinin and GPCR Antagonism: Spirohydantoins have been developed as ligands for G-protein coupled receptors (GPCRs), such as neurokinin-1 (NK-1) receptors. nih.govnih.gov Screening against a panel of GPCRs relevant to neurological and inflammatory diseases could identify new targets.

The inherent three-dimensional and rigid nature of the granatane scaffold provides a unique platform for designing selective ligands, making the exploration of these diverse biological targets a particularly compelling research trajectory. researchgate.net

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for spiro-hydantoin compounds?

  • Methodological Answer : Document critical control parameters (e.g., reaction pH, inert atmosphere requirements) . Use open-access spectral databases (e.g., NMRShiftDB) to share raw data. Publish step-by-step video protocols for complex techniques (e.g., chiral separations).

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